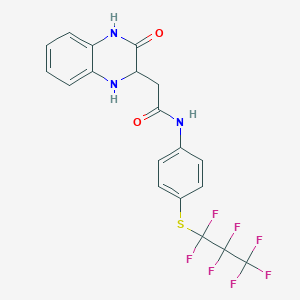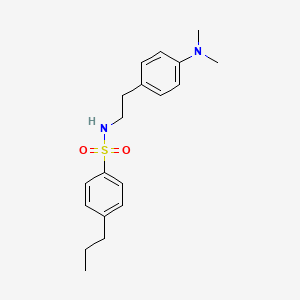
N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Applications in Chromatography
N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide, as a primary sulfonamide, has demonstrated significant utility in analytical chemistry, particularly within gas-liquid chromatography. Dimethylformamide dialkylacetals, for instance, have been shown to react with primary sulfonamides, forming N-dimethylaminomethylene derivatives which possess excellent gas-liquid chromatographic properties. These derivatives can be prepared at the submicrogram level, offering greater retention times and ease of preparation compared to other sulfonamide derivatives. This makes them particularly attractive for gas-liquid chromatographic studies, including the detection of specific sulfonamides in biological samples at very low concentrations (Vandenheuvel & Gruber, 1975).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide derivatives have been explored, with studies focusing on the synthesis of new compounds for potential therapeutic applications. For example, a study on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule demonstrated the structural and electronic properties of the compound, highlighting its potential for further application in drug development and other fields. Such research underlines the importance of sulfonamide derivatives in developing novel compounds with specific biological or chemical properties (Murthy et al., 2018).
Environmental and Biological Sensing
The development of reaction-based fluorescent probes for the selective discrimination of specific chemicals is another area where N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide derivatives show promise. A study highlighted the creation of a new design for a fluorescent probe capable of discriminating thiophenols over aliphatic thiols. This approach utilizes intramolecular charge transfer pathways and has implications for environmental and biological sciences, particularly in the sensitive and selective detection of thiophenols in water samples, showcasing the environmental application potential of sulfonamide derivatives (Wang et al., 2012).
Pharmacological Applications
The exploration of sulfonamide derivatives extends into pharmacology, where these compounds have been studied for their potential as therapeutic agents. For example, derivatives have been synthesized and evaluated for enzyme inhibitory kinetics, particularly against acetylcholinesterase, showing significant potential as novel therapeutic agents for diseases such as Alzheimer’s. This research indicates the versatility of sulfonamide derivatives in drug development, emphasizing their role in creating more effective treatments for neurodegenerative diseases (Abbasi et al., 2018).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-4-5-16-8-12-19(13-9-16)24(22,23)20-15-14-17-6-10-18(11-7-17)21(2)3/h6-13,20H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPSIDTLJIMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

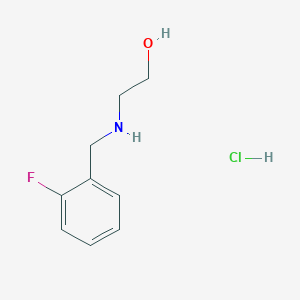
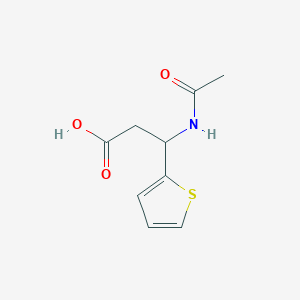
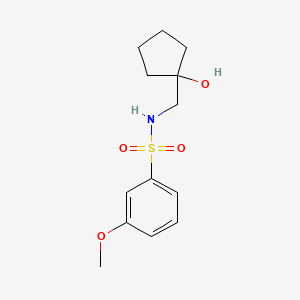
![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)
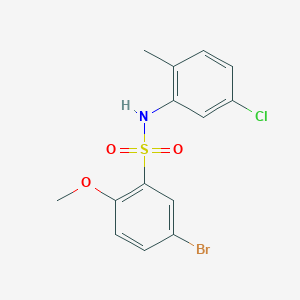
![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2973295.png)
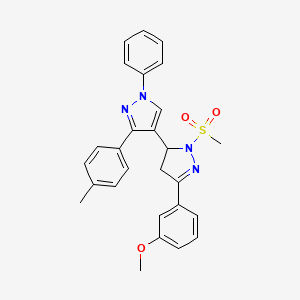
![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)
![[4-(Furan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2973299.png)


